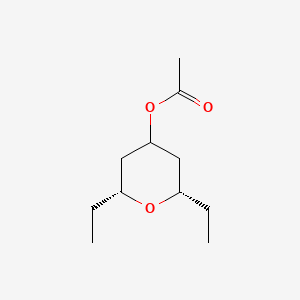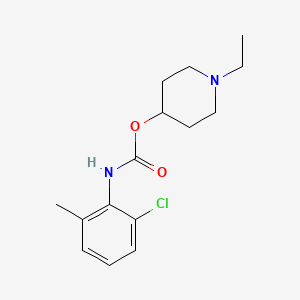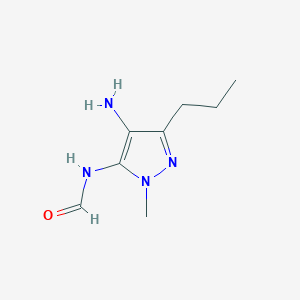
N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide typically involves the reaction of 4-amino-2-methyl-5-propylpyrazole with formamide. One common method is the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction conditions usually require heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of the pyrazole ring followed by formylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
4-amino-2-methyl-5-propylpyrazole: A precursor in the synthesis of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide.
N-(4-amino-2-methyl-5-ethylpyrazol-3-yl)formamide: A structurally similar compound with an ethyl group instead of a propyl group.
N-(4-amino-2-methyl-5-isopropylpyrazol-3-yl)formamide: Another similar compound with an isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and interaction with hydrophobic targets .
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C8H14N4O/c1-3-4-6-7(9)8(10-5-13)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13) |
Clé InChI |
OMPYFQMPNBWRII-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1N)NC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


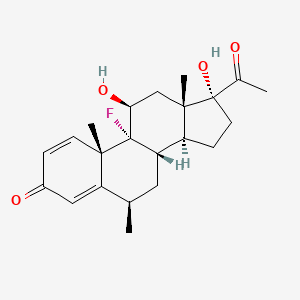
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
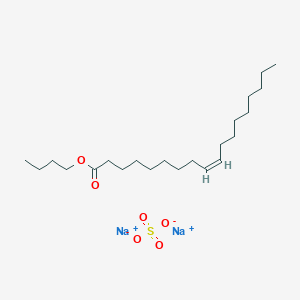
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)


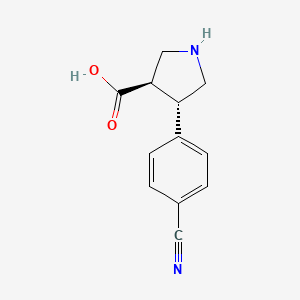
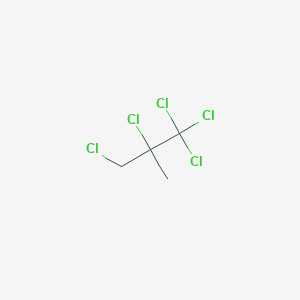
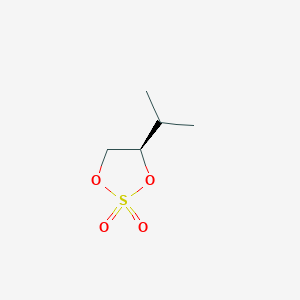
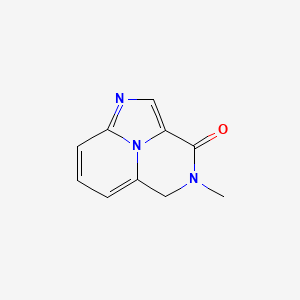
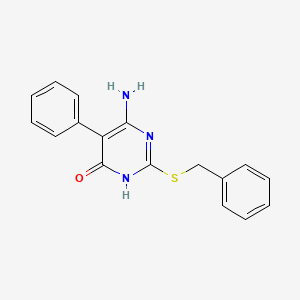
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
